3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

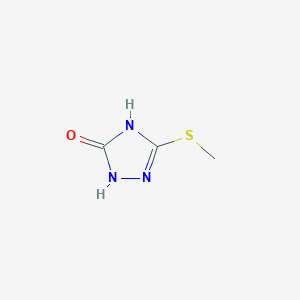

3-(Methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound characterized by a 1,2,4-triazol-5-one core substituted with a methylsulfanyl (-SCH₃) group at position 2. This compound belongs to a class of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are widely studied for their diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . The methylsulfanyl substituent contributes distinct electronic and steric effects, influencing its physicochemical properties (e.g., acidity, lipophilicity) and biological efficacy compared to analogs with alkyl, aryl, or acyl groups .

Properties

IUPAC Name |

3-methylsulfanyl-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-8-3-4-2(7)5-6-3/h1H3,(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOUXYHXWICRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of isothiocyanates with hydrazides or the reaction of 1,3,4-oxadiazoles with hydrazine . Another method includes the thermal cyclization of acylated thiosemicarbazides or the reaction between carboxylic acids and hydrazinecarbothiohydrazides . These methods provide efficient routes to obtain the desired compound under controlled conditions.

Chemical Reactions Analysis

3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Characterization :

- Spectroscopic techniques (IR, ¹H/¹³C NMR, UV-Vis) confirm the presence of the methylsulfanyl group through characteristic peaks (e.g., S-CH₃ stretching in IR, δ ~2.5 ppm in ¹H NMR) .

- X-ray crystallography or DFT calculations (B3LYP/6-311G(d)) reveal planar triazolone rings and intramolecular hydrogen bonding, stabilizing the structure .

Comparison with Similar Compounds

Physicochemical Properties

Acidity (pKa Values)

The weak acidity of triazolone derivatives arises from the N-H group in the triazole ring. Potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) reveal how substituents modulate acidity:

Key Findings :

- The electron-withdrawing methylsulfanyl group increases acidity compared to alkyl substituents (e.g., ethyl) but less than aryl groups (e.g., phenyl) due to resonance effects .

- Acetylation of the N-H group (e.g., 1-acetyl derivatives) significantly reduces acidity by delocalizing the lone pair on nitrogen .

Lipophilicity (logP)

Lipophilicity, critical for membrane permeability, varies with substituents:

| Compound | logP | Reference |

|---|---|---|

| 3-(Methylsulfanyl)-triazol-5-one | 1.2 | |

| 3-(Phenyl)-triazol-5-one | 2.8 | |

| 3-(Ethyl)-triazol-5-one | 0.9 | |

| 1-Acetyl-3-methyl-triazol-5-one | 0.7 |

Key Findings :

Antioxidant Activity

Antioxidant efficacy was evaluated using DPPH radical scavenging, reducing power, and metal chelation assays (IC₅₀ values, μg/mL):

| Compound | DPPH IC₅₀ | Reducing Power IC₅₀ | Metal Chelation IC₅₀ | Reference |

|---|---|---|---|---|

| 3-(Methylsulfanyl)-triazol-5-one | 45.2 | 38.9 | 62.1 | |

| 3-(Phenyl)-triazol-5-one | 28.7 | 24.5 | 53.4 | |

| BHT (Reference) | 18.3 | 15.2 | N/A |

Key Findings :

Antifungal Activity

Antifungal activity against Candida albicans (MIC, μg/mL):

| Compound | MIC | Reference |

|---|---|---|

| 3-(Methylsulfanyl)-triazol-5-one | 64 | |

| 3-(4-Chlorophenyl)-triazol-5-one | 16 | |

| Fluconazole (Reference) | 8 |

Key Findings :

- The methylsulfanyl group confers weaker antifungal activity compared to halogenated aryl substituents, likely due to reduced membrane interaction .

Theoretical Studies

DFT calculations (B3LYP/6-311G(d)) compare electronic properties:

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Reference |

|---|---|---|---|---|

| 3-(Methylsulfanyl)-triazol-5-one | -6.2 | -1.8 | 4.3 | |

| 3-(Ethyl)-triazol-5-one | -5.9 | -1.5 | 3.8 | |

| 3-(Phenyl)-triazol-5-one | -6.5 | -2.1 | 5.1 |

Key Findings :

- The methylsulfanyl group lowers HOMO-LUMO energy gaps compared to aryl groups, suggesting higher reactivity .

Biological Activity

3-(Methylsulfanyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound characterized by a triazole ring with a methylsulfanyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anticancer properties. This article reviews its biological activity based on diverse research findings.

- Molecular Formula : C₃H₅N₃OS

- Molecular Weight : 131.16 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CSC1=NNC(=O)N1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and proteins associated with various disease processes. The exact mechanisms remain under investigation but are believed to involve modulation of signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest potential applications in developing new antibiotics to combat resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis and inhibit cell proliferation in human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Evaluation

In a cytotoxicity assay using the MTT method:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-116 | 12.5 | 2.0 |

| MCF-7 | 15.0 | 1.8 |

| HeLa | 20.0 | 1.5 |

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, making it a promising candidate for further development.

Comparative Analysis with Similar Compounds

When compared to other triazole derivatives known for their biological activities, such as 1,2,4-triazole and its derivatives, this compound shows comparable or enhanced activity against certain pathogens and cancer cells.

| Compound | Activity Type | IC50/MIC |

|---|---|---|

| 3-(methylsulfanyl)-triazole | Antimicrobial | MIC: 16 µg/mL |

| 1,2,4-Triazole derivative A | Anticancer | IC50: 10 µM |

| 3-Nitro-1,2,4-triazole | Antimicrobial | MIC: 32 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.